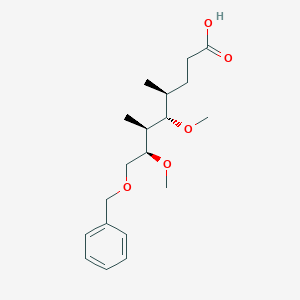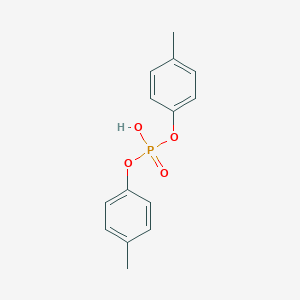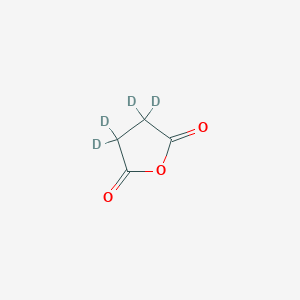
Succinic anhydride-2,2,3,3-d4
Overview
Description
Succinic anhydride-2,2,3,3-d4 is a deuterated form of succinic anhydride, where the hydrogen atoms at positions 2, 2, 3, and 3 are replaced with deuterium. This compound has the molecular formula C4D4O3 and a molecular weight of 104.10 g/mol . It is commonly used in various scientific research applications due to its unique isotopic properties.
Mechanism of Action
Target of Action
Succinic anhydride-2,2,3,3-d4, also known as succinic-d4 anhydride, is a derivative of succinic acid, which is an essential component of the Krebs or citric acid cycle . .
Mode of Action
The general mechanism of anhydride reactions, including this compound, involves two steps :
Biochemical Pathways
This compound is likely involved in the same biochemical pathways as succinic acid. Succinate, the ionized form of succinic acid, is a key intermediate in the citric acid cycle, a central metabolic pathway in all aerobic organisms . .
Result of Action
It’s worth noting that the parent compound, succinic acid, plays a vital role in energy production in cells via the citric acid cycle .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the production of succinic anhydride from renewable biomass has been studied, highlighting the potential for sustainable and environmentally friendly production methods . .
Biochemical Analysis
Biochemical Properties
Succinic anhydride-2,2,3,3-d4 interacts with various enzymes and proteins. For instance, it has been used to modify α-amylase, resulting in increased stability of the enzyme . Similarly, laccase has been modified with succinic anhydride to form hybrid nanoflowers, which showed enhanced activity and tolerance to pH and high temperature .
Cellular Effects
Succinic anhydride, a similar compound, has been shown to activate NRF2 signaling, a key pathway involved in cellular response to oxidative stress .
Molecular Mechanism
Anhydrides like succinic anhydride generally react with nucleophiles, leading to the formation of carboxylic acids and the removal of the leaving group .
Temporal Effects in Laboratory Settings
Succinic anhydride-modified enzymes like α-amylase and laccase have shown increased stability over time .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as succinic acid, a key intermediate of the tricarboxylic acid (TCA) cycle . Succinic acid is involved in energy production in cells and interacts with various enzymes in the process .
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinic anhydride-2,2,3,3-d4 can be synthesized by the dehydration of deuterated succinic acid. The dehydration process can be facilitated using reagents such as acetyl chloride or phosphoryl chloride . The reaction typically occurs under controlled conditions to ensure the complete conversion of succinic acid to this compound.
Industrial Production Methods
Industrial production of this compound involves catalytic hydrogenation of maleic anhydride in the presence of deuterium gas. This method ensures high isotopic purity and yields .
Chemical Reactions Analysis
Types of Reactions
Succinic anhydride-2,2,3,3-d4 undergoes various chemical reactions, including hydrolysis, esterification, and acylation.
Hydrolysis: This compound readily hydrolyzes to form deuterated succinic acid in the presence of water.
Esterification: It reacts with alcohols to form monoesters, such as deuterated succinic acid monoesters.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Esterification: Alcohols and acid catalysts.
Acylation: Aromatic compounds and Lewis acids such as aluminum chloride.
Major Products Formed
Hydrolysis: Deuterated succinic acid.
Esterification: Deuterated succinic acid monoesters.
Acylation: Aromatic compounds with succinyl groups.
Scientific Research Applications
Succinic anhydride-2,2,3,3-d4 is widely used in scientific research due to its isotopic labeling properties. It is particularly useful in the following fields:
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: The non-deuterated form of succinic anhydride with similar chemical properties but without isotopic labeling.
Phthalic anhydride-d4: Another deuterated anhydride used in similar applications but with a different chemical structure.
Maleic anhydride: An anhydride with a similar reactivity profile but different structural and isotopic properties.
Uniqueness
Succinic anhydride-2,2,3,3-d4 is unique due to its deuterium labeling, which makes it an invaluable tool in isotopic studies. The presence of deuterium atoms allows for precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .
Properties
IUPAC Name |
3,3,4,4-tetradeuteriooxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCXYDBBGOEEQ-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)OC(=O)C1([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514615 | |
| Record name | (~2~H_4_)Oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-86-7 | |
| Record name | (~2~H_4_)Oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14341-86-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
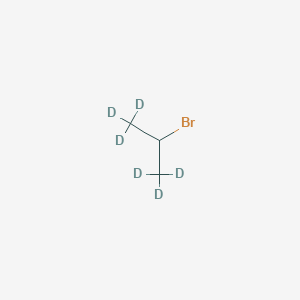
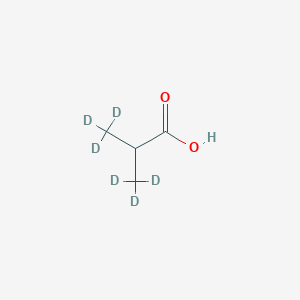
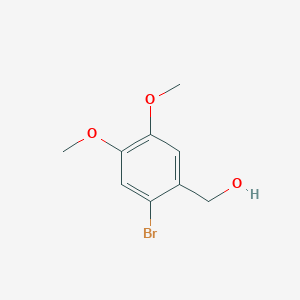

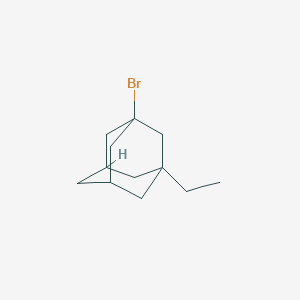
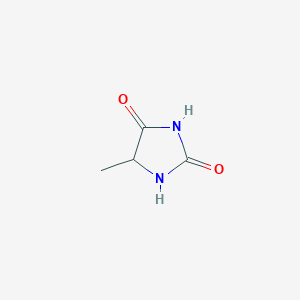

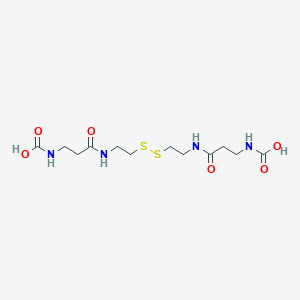
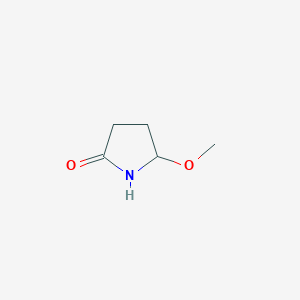
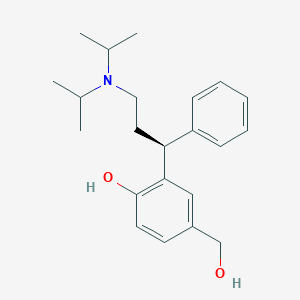
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)

